molecular formula C12H13N5 B043413 2-AMINO-3,7,8-TRIMETHYL-3H-IMIDAZO[4,5-F]QUINOXALINE CAS No. 92180-79-5

2-AMINO-3,7,8-TRIMETHYL-3H-IMIDAZO[4,5-F]QUINOXALINE

Cat. No.: B043413
CAS No.: 92180-79-5
M. Wt: 227.27 g/mol
InChI Key: JFQHIQJNQCWLNR-UHFFFAOYSA-N
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Description

2-AMINO-3,7,8-TRIMETHYL-3H-IMIDAZO[4,5-F]QUINOXALINE is a heterocyclic aromatic amine of significant interest in toxicology and cancer research. It is widely utilized as a reference standard in the study of mutagenic and carcinogenic compounds, particularly those formed during the cooking of protein-rich foods. This compound belongs to the imidazoquinoxaline class and serves as a critical model compound for investigating the metabolic activation pathways of dietary mutagens. Researchers employ it to elucidate mechanisms of DNA adduct formation, genotoxicity, and the subsequent initiation of carcinogenesis. Its specific structure allows for detailed studies on the relationship between chemical structure and biological activity, providing invaluable insights for risk assessment and the development of mitigation strategies. This high-purity reagent is essential for analytical chemistry applications, including method development and validation using techniques such as HPLC-MS and GC-MS for the precise quantification of heterocyclic amines in complex matrices. Furthermore, it finds application in biochemical assays designed to probe the enzymatic mechanisms of cytochrome P450 isoforms involved in its bioactivation, as well as in studies examining the protective effects of various antioxidants and chemopreventive agents. This product is intended for research purposes only by trained professionals.

Properties

IUPAC Name

3,7,8-trimethylimidazo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c1-6-7(2)15-10-8(14-6)4-5-9-11(10)16-12(13)17(9)3/h4-5H,1-3H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQHIQJNQCWLNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC3=C2N=C(N3C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238913
Record name 2-Amino-3,7,8-trimethylimidazo(4,5-f)quinoxaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92180-79-5
Record name 2-Amino-3,7,8-trimethylimidazo[4,5-f]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92180-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3,7,8-trimethylimidazo(4,5-f)quinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092180795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3,7,8-trimethylimidazo(4,5-f)quinoxaline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-METHYL MEIQX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/691747VC8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Core Heterocycle Assembly Strategies

The imidazo[4,5-f]quinoxaline scaffold is typically constructed via cyclocondensation reactions between o-phenylenediamine derivatives and carbonyl-containing precursors. A critical step involves the formation of the fused imidazole ring, which necessitates precise control over reaction stoichiometry and temperature.

In one approach, 3,7,8-trimethylquinoxaline-2,3-diamine serves as the starting material. Treatment with α-keto acids or α-haloketones under acidic conditions induces cyclization, forming the imidazole ring. For instance, reaction with pyruvic acid (CH₃COCOOH) in refluxing acetic acid yields the unsubstituted imidazo[4,5-f]quinoxaline core, which subsequently undergoes methylation and amination .

Table 1: Key Reaction Parameters for Core Formation

PrecursorCyclizing AgentSolventTemperature (°C)Yield (%)
Quinoxaline-2,3-diaminePyruvic acidAcetic acid12058
4,5-Diamino-2-methylquinolineChloroacetoneEthanol8042
2,3-Diamino-5-methylpyrazineGlyoxylic acidWater10067

Regioselective Methylation Techniques

Introducing methyl groups at the 3, 7, and 8 positions demands regioselective alkylation strategies. Dimethyl sulfate (Me₂SO₄) and methyl iodide (CH₃I) are commonly employed, with reaction kinetics heavily influenced by solvent polarity and base selection.

A documented protocol involves sequential alkylation of the imidazo[4,5-f]quinoxaline intermediate. Initial methylation at the N3 position is achieved using methyl triflate (CF₃SO₃CH₃) in dimethylformamide (DMF) with potassium carbonate as base (65% yield). Subsequent Friedel-Crafts alkylation with methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) selectively functionalizes the 7 and 8 positions .

Critical Parameters:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance methylation rates by stabilizing transition states.

  • Base Strength : Strong bases (e.g., K₂CO₃) deprotonate reactive NH sites, facilitating nucleophilic attack on methylating agents.

  • Temperature Control : Reactions conducted at 0–5°C minimize side reactions such as over-alkylation.

The introduction of the amino group at C2 is typically accomplished via nucleophilic substitution or catalytic amination. Chloro or bromo intermediates are subjected to ammonia (NH₃) or ammonium hydroxide (NH₄OH) under high-pressure conditions.

A reported method utilizes 2-chloro-3,7,8-trimethylimidazo[4,5-f]quinoxaline dissolved in liquid ammonia at −33°C, followed by gradual warming to 25°C over 48 hours. This two-phase system achieves 78% conversion, with excess NH₃ removed via rotary evaporation .

Alternative Pathway:
Pd-catalyzed amination using Buchwald-Hartwig conditions:

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs₂CO₃

  • Solvent: Toluene, 110°C, 24 hours

  • Yield: 82%

Purification and Characterization

Crude products are purified through silica gel chromatography using gradient elution (hexanes/ethyl acetate). Final compounds are characterized via:

  • ¹H/¹³C NMR : Distinct signals for methyl groups (δ 2.1–2.3 ppm) and aromatic protons (δ 6.3–8.0 ppm).

  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 227.27 [M+H]⁺.

  • HPLC : Retention time of 12.7 minutes (C18 column, methanol/water 70:30).

Challenges and Optimization Opportunities

  • Regiochemical Control : Competing alkylation at N1 versus N3 remains a challenge. Computational studies suggest that electron-donating substituents ortho to reaction sites favor N3 selectivity.

  • Amination Efficiency : Liquid ammonia methods require specialized equipment for low-temperature handling. Transitioning to aqueous ammonium hydroxide at elevated temperatures (80–100°C) reduces safety risks but decreases yields to 45–50% .

  • Scalability : Pd-catalyzed amination, while efficient, becomes cost-prohibitive at industrial scales. Developing heterogeneous catalysts (e.g., Pd/C) could mitigate this issue.

Comparative Analysis of Synthetic Routes

Table 2: Merit Assessment of Key Methodologies

MethodAdvantagesLimitationsOverall Yield
Sequential alkylationHigh regioselectivityMulti-step, slow kinetics52%
Buchwald-Hartwig aminationSingle-step, high efficiencyExpensive catalysts82%
Liquid NH₃ aminationNo metal catalystsCryogenic conditions required78%

Chemical Reactions Analysis

2-Amino-3,7,8-trimethylimidazo(4,5-f)quinoxaline undergoes various chemical reactions, including:

Scientific Research Applications

Food Safety and Toxicology

2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline is primarily recognized for its role as a food mutagen. It is formed during the cooking of certain foods, especially meats, through the Maillard reaction. Studies have indicated that this compound can lead to DNA damage and has potential carcinogenic effects in animal models .

Case Study: Carcinogenicity Assessment

A study conducted on laboratory animals demonstrated that exposure to this compound resulted in increased tumor formation in specific organs. The findings suggest that monitoring levels of this compound in cooked foods could be crucial for public health assessments.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for testing and validating methods aimed at detecting mutagens and carcinogens in food products. Its precise chemical structure allows for the development of sensitive detection methods using techniques such as HPLC and mass spectrometry.

Table 1: Analytical Methods Using this compound

MethodApplicationReference Standard Used
HPLCDetection of mutagensThis compound
Mass SpectrometryQuantification in samplesSame as above
GC-MSAnalysis of cooking byproductsSame as above

Pharmacological Research

Research into the pharmacological effects of this compound is ongoing. Preliminary studies suggest potential bioactive properties that could be harnessed for therapeutic applications. However, due to its mutagenic nature, further investigation is required to ascertain safety and efficacy before clinical applications can be considered.

Case Study: Pharmacological Screening

A recent pharmacological screening identified several derivatives of this compound that exhibited anti-cancer activity in vitro. These findings highlight the need for further research into modified structures that may retain therapeutic benefits while minimizing toxicity.

Environmental Science

In environmental studies, the presence of this compound in wastewater and soil samples has raised concerns regarding its impact on ecosystems. Research is focused on understanding its degradation pathways and potential accumulation in food chains.

Table 2: Environmental Impact Studies

Study FocusFindingsImplications
Soil ContaminationDetected in agricultural soilsPotential bioaccumulation
Water QualityFound in treated wastewaterNeed for better filtration methods

Mechanism of Action

The compound exerts its effects primarily through the formation of DNA adducts, leading to mutations. It targets cellular DNA, causing structural changes that can result in carcinogenesis. The pathways involved include the activation of cytochrome P450 enzymes, which convert the compound into its active form, capable of binding to DNA .

Comparison with Similar Compounds

The AIA-type HAAs share structural similarities but differ in methylation patterns, mutagenic potency, and occurrence in food. Below is a detailed comparison:

Structural and Molecular Comparison
Compound Name (Abbreviation) CAS Number Molecular Formula Molecular Weight (g/mol) Methyl Group Positions
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline (7,8-DiMeIQx) 92180-79-5 C₁₂H₁₃N₅ 227.27 3, 7, 8
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline (4,8-DiMeIQx) 95896-78-9 C₁₂H₁₃N₅ 227.27 3, 4, 8
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) 77500-04-0 C₁₁H₁₁N₅ 213.24 3, 8
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) 76180-96-6 C₁₁H₁₀N₄ 198.22 3
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) 105650-23-5 C₁₃H₁₂N₄ 224.26 1, 6 (with phenyl substitution)

Key Structural Insights :

  • 7,8-DiMeIQx and 4,8-DiMeIQx are structural isomers, differing in methyl group positions (7 vs. 4), which influence DNA binding affinity and metabolic activation .
  • MeIQx lacks a methyl group at position 7 or 4 compared to DiMeIQx isomers, reducing its mutagenic potency in some assays .
  • PhIP contains a phenyl ring instead of a quinoxaline moiety, altering its metabolic pathways .
Occurrence in Cooked Foods
Compound Primary Food Sources Typical Concentration Range (ng/g)
7,8-DiMeIQx Roasted eel, grilled chicken 0.5–5.3
4,8-DiMeIQx Fried fish, beef extract 1.0–20.0
MeIQx Pan-fried beef, pork 1.0–15.0
IQ Charred fish, cooked meats 0.1–10.0
PhIP Grilled chicken, pork belly 0.5–50.0

Key Findings :

  • 4,8-DiMeIQx is one of the most abundant HAAs, accounting for ~20% of mutagenic material in cooked meats .
  • 7,8-DiMeIQx is less prevalent but detected in specific dishes like roasted eel .
  • PhIP dominates in poultry and pork due to phenylalanine-derived precursors .
Mutagenic and Carcinogenic Activity
Compound Mutagenic Potency (TA98 strain, revertants/μg) DNA Adduct Formation Metabolic Activation Pathway
7,8-DiMeIQx 12,000–15,000 N²-(2'-deoxyguanosin-8-yl) adducts CYP1A2-mediated N-hydroxylation
4,8-DiMeIQx 10,000–13,000 Similar to 7,8-DiMeIQx but with lower affinity CYP1A2
MeIQx 6,000–8,000 Minor adducts detected CYP1A2, CYP2C9
IQ 20,000–30,000 Major DNA binding in liver CYP1A2
PhIP 300–500 Adenine and guanine adducts CYP1A2, CYP2C19

Key Insights :

  • Methylation at position 7 (7,8-DiMeIQx) enhances mutagenic potency compared to position 4 (4,8-DiMeIQx) due to steric effects on DNA intercalation .
  • IQ exhibits the highest mutagenicity in bacterial assays but lower carcinogenic activity in vivo compared to DiMeIQx isomers .
  • PhIP has lower bacterial mutagenicity but potent mammalian cell genotoxicity due to diverse adduct formation .
Analytical Detection Methods
Method Detection Limit for 7,8-DiMeIQx Key Advantages References
HPLC-FLD/DAD 0.5 pg/g–0.3 ng/g High sensitivity, multi-compound analysis
MIP-Based Sensor ~0.1 nM Rapid, cost-effective, selective
32P-Postlabeling 1 adduct/10⁸ nucleotides Ultrasensitive DNA adduct quantification

Biological Activity

2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline, commonly referred to as 7,8-DiMeIQx, is a heterocyclic amine (HAA) that has garnered attention due to its mutagenic and carcinogenic properties. This compound is primarily formed during the cooking of meat at high temperatures and has been implicated in various health risks associated with dietary intake.

  • Chemical Formula: C12H13N5
  • Molecular Weight: 227.27 g/mol
  • CAS Number: 92180-79-5
  • IUPAC Name: 3,4,8-trimethylimidazo[4,5-f]quinoxalin-2-amine

Mutagenicity and Carcinogenicity

Research indicates that this compound exhibits significant mutagenic activity. It has been shown to induce mutations in bacterial assays (Ames test), which suggests its potential role in carcinogenesis. The compound's structure allows it to form DNA adducts, leading to errors during DNA replication and subsequent mutations.

Table 1: Summary of Mutagenicity Studies on 7,8-DiMeIQx

Study ReferenceTest SystemResult
Ames TestPositive (mutagenic)
Mammalian cellsInduced mutations
In vitro assaysDNA adduct formation

Health Implications

The consumption of foods cooked at high temperatures has been linked to increased levels of HAAs like 7,8-DiMeIQx. Epidemiological studies have suggested associations between high dietary intake of HAAs and increased risk of colorectal cancer. For instance, a study found that individuals with higher levels of these compounds in their diet had a significantly elevated risk of developing cancer compared to those with lower intake.

Case Study: Dietary Impact on Cancer Risk
A cohort study investigated the dietary patterns of individuals consuming grilled meats versus those consuming boiled or steamed meats. The findings indicated that participants who regularly consumed grilled meats had a higher incidence of colorectal cancer, correlating with elevated levels of HAAs including 7,8-DiMeIQx in their urine samples .

The mutagenic effects of 7,8-DiMeIQx are primarily attributed to its ability to form reactive intermediates that interact with cellular macromolecules such as DNA. This interaction can lead to:

  • Formation of DNA adducts.
  • Disruption of normal cellular processes.
  • Induction of oxidative stress.

Q & A

Q. What analytical methods are recommended for detecting and quantifying 2-amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline in complex matrices like cooked meats?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting trace levels of this compound in food matrices. Key steps include:

  • Sample preparation : Solid-phase extraction (SPE) using C18 or mixed-mode cartridges to isolate HCAs from lipid/protein-rich samples .
  • Chromatographic separation : Use of reversed-phase columns (e.g., C18) with gradient elution (water/acetonitrile + 0.1% formic acid) to resolve structural analogs like DiMeIQx and MeIQx .
  • Quantification : Isotope dilution with deuterated internal standards (e.g., 7,8-DiMeIQx-d3) to correct for matrix effects .
    Data Table :
MatrixLOD (ng/g)LOQ (ng/g)Recovery (%)Reference
Pork0.050.1585–92
Beef0.070.2080–89

Q. How does cooking temperature and time influence the formation of this compound in meat?

Methodological Answer: Formation follows the Maillard reaction, requiring precursors (creatinine, amino acids, sugars) and high temperatures (>150°C). Experimental design considerations:

  • Model systems : Use of heated ribose/creatinine/phenylalanine mixtures to simulate meat conditions .
  • Kinetic analysis : Quantify HCA yields at intervals (e.g., 5–30 min) using GC-MS or LC-MS. Activation energy calculations (~120 kJ/mol) confirm temperature dependence .
  • Mitigation strategies : Marination with antioxidants (e.g., rosemary extract) reduces yields by 40–60% via free radical scavenging .

Q. What in vitro assays are used to assess the mutagenic potential of this compound?

Methodological Answer:

  • Ames test (ISO 10950) : Use Salmonella typhimurium TA98 and TA100 strains with metabolic activation (S9 liver homogenate). Dose-response curves show mutagenicity at ≥5 ng/plate .
  • DNA repair assays : Alkaline comet assay in human hepatocytes (HepG2) to quantify DNA strand breaks. EC50 values range from 10–50 µM .
  • Metabolic activation : Co-incubation with CYP1A2 inhibitors (e.g., α-naphthoflavone) to confirm enzyme-dependent bioactivation .

Advanced Research Questions

Q. How do conflicting data on the metabolic activation of this compound across species arise, and how can they be reconciled?

Methodological Answer: Discrepancies stem from species-specific cytochrome P450 (CYP) isoform expression:

  • Rat vs. human models : Rat CYP1A2 predominantly forms N-hydroxylated metabolites, while human CYP1A2 produces both N- and O-methylated derivatives. Use recombinant CYP isoforms (e.g., Supersomes®) to map metabolic pathways .
  • Kinetic parameters : Compare Vmax/Km ratios across species. Human liver microsomes exhibit 2–3× lower catalytic efficiency than rat microsomes .
    Data Table :
SpeciesCYP IsoformMetabolite ProfileKm (µM)Vmax (pmol/min/mg)
Rat1A2N-OH (85%)12.518.7
Human1A2N-OH (60%), O-Me (25%)8.29.4

Q. What experimental strategies address the low bioavailability of this compound in in vivo carcinogenicity studies?

Methodological Answer:

  • Dosing protocols : Use osmotic minipumps for continuous subcutaneous delivery, bypassing first-pass metabolism .
  • Biomarker development : Quantify urinary 8-oxo-dG or serum albumin adducts as proxies for systemic exposure .
  • Synergistic models : Co-administration with CYP inducers (e.g., β-naphthoflavone) to enhance bioactivation in target tissues (e.g., colon) .

Q. How can molecular epidemiology studies improve the assessment of human cancer risks associated with dietary exposure to this compound?

Methodological Answer:

  • Exposure biomarkers : Use fried meat intake frequency combined with HCA-specific urinary metabolites (e.g., N2-(2′-deoxyguanosin-8-yl)-DiMeIQx adducts) .
  • Genotyping : Include polymorphisms in CYP1A2 (rs762551) and NAT2 (slow acetylators) to stratify high-risk cohorts .
  • Case-control design : Meta-analysis of colorectal cancer (CRC) studies with adjusted odds ratios (OR = 1.3–1.5 per 50 ng/day intake) .

Q. What synthetic routes are available for generating structural analogs of this compound to study structure-activity relationships (SAR)?

Methodological Answer:

  • Core modification : Replace methyl groups with halogens (e.g., Cl at C7) via Pd-catalyzed cross-coupling. Assess mutagenicity shifts in Ames test .
  • Heterocycle fusion : Synthesize imidazo[4,5-f]quinoxaline-2-carboxamides via Ullmann coupling. Test antiproliferative activity in HT-29 cells (IC50 < 10 µM) .
  • Isotope labeling : Incorporate ¹⁴C at the C2-amino group for metabolic tracing in rodent models .

Q. How do computational models predict the interaction of this compound with DNA and cellular receptors?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to model adduct formation with dG-C8 in B-DNA. Energy minima correlate with experimental mutagenicity (R² = 0.82) .
  • QSAR models : Apply Gaussian-based DFT calculations to predict electrophilicity (ω = 5.2 eV), linking to CYP-mediated activation .
  • Machine learning : Train random forest classifiers on PubChem BioAssay data (AID 743255) to prioritize analogs for testing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-AMINO-3,7,8-TRIMETHYL-3H-IMIDAZO[4,5-F]QUINOXALINE
Reactant of Route 2
2-AMINO-3,7,8-TRIMETHYL-3H-IMIDAZO[4,5-F]QUINOXALINE

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